REACTION_CXSMILES
|
Cl.[NH2:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[N:9]([O-])=O.[Na+].[CH2:13]1[C:18](=[O:19])[O:17][CH2:16][C:14]1=[O:15].O.O.O.C([O-])(=O)C.[Na+]>O>[C:3]1([N:2]=[N:9][C:13]2[C:18](=[O:19])[O:17][CH2:16][C:14]=2[OH:15])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:2.3,5.6.7.8.9|
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
57.6 g
|
Type
|
reactant
|
Smiles
|
NC1=CC=CC=C1
|
Name
|
|
Quantity
|
43.92 g
|
Type
|
reactant
|
Smiles
|
N(=O)[O-].[Na+]
|
Name
|
ice water
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
|
Name
|
diazonium salt
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
C1C(=O)COC1=O
|
Name
|
|
Quantity
|
120 g
|
Type
|
reactant
|
Smiles
|
O.O.O.C(C)(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
900 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
stirred for 40 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with a 250-ml
|
Type
|
ADDITION
|
Details
|
After this addition a yellow solid
|
Type
|
CUSTOM
|
Details
|
immediately precipitated
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at 10° C. for 1.5 hours
|
Duration
|
1.5 h
|
Type
|
FILTRATION
|
Details
|
filtered off
|
Type
|
WASH
|
Details
|
and the product was washed with 500 ml of cold methanol
|
Type
|
CUSTOM
|
Details
|
It was dried at 35° C. in a vacuum
|
Reaction Time |
40 min |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)N=NC=1C(OCC1O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |